![molecular formula C10H11N3 B12562680 Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- CAS No. 200636-12-0](/img/structure/B12562680.png)
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- typically involves the reaction of malononitrile with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Malononitrile: A simpler analog with two cyano groups, used in similar synthetic applications.
Cyanoacetonitrile: Another related compound with a cyano group, used in organic synthesis.
Dicyanomethane: Similar in structure but lacks the dimethylamino and pentadienylidene groups.
Uniqueness
Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]- stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
200636-12-0 |
|---|---|
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-[5-(dimethylamino)penta-2,4-dienylidene]propanedinitrile |
InChI |
InChI=1S/C10H11N3/c1-13(2)7-5-3-4-6-10(8-11)9-12/h3-7H,1-2H3 |
Clé InChI |
IMSCTDUDAHUTIC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC=CC=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


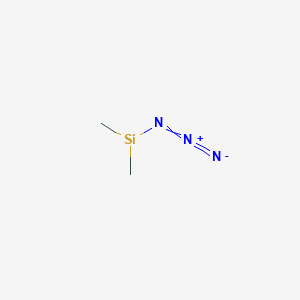
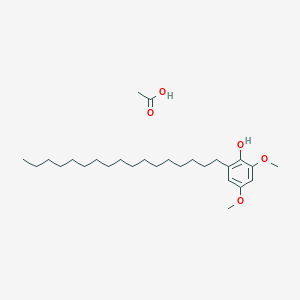
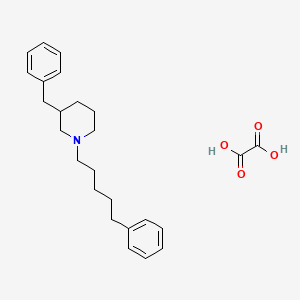
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
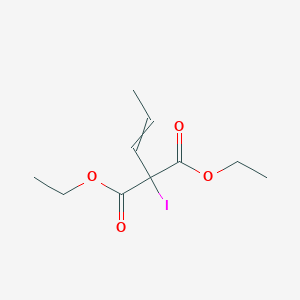



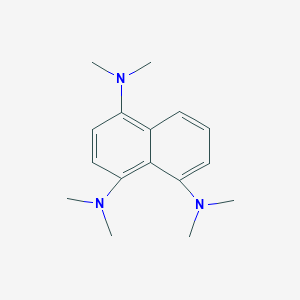

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B12562663.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

